1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one is a chemical compound that belongs to the class of benzo[d]oxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a benzo[d]oxazole ring system with a phenyl group at the 2-position and an ethanone group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with benzoyl chloride to form 2-phenylbenzo[d]oxazole, which is then further reacted with acetyl chloride to yield the final product . The reaction conditions often require the use of a base such as pyridine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the benzo[d]oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of benzo[d]oxazole oxides.
Reduction: Formation of 1-(2-Phenylbenzo[d]oxazol-5-yl)ethanol.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3-Phenyl-1,2-oxazol-5-yl)ethan-1-one: Similar structure but with a different substitution pattern on the oxazole ring.
1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethanone: Contains methyl groups at the 2 and 4 positions of the oxazole ring.
2-(1,2-oxazol-5-yl)ethan-1-amine hydrochloride: An amine derivative with a similar oxazole core.
Uniqueness
1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzo[d]oxazole ring with a phenyl group and an ethanone moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(2-phenyl-1,3-benzoxazol-5-yl)ethanone |
InChI |
InChI=1S/C15H11NO2/c1-10(17)12-7-8-14-13(9-12)16-15(18-14)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
IGUNXZDHPYOQDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.